(S)-4-aminohex-5-enoic acid

GABA-AT inhibition Enantioselectivity Mechanism-based inactivation

(S)-4-Aminohex-5-enoic acid, also known as (S)-vigabatrin or S(+)-γ-vinyl GABA, is a chiral, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). It is the enantiomerically pure, pharmacologically active form of the antiepileptic drug vigabatrin, distinct from the racemic (R,S) mixture used clinically.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 74046-07-4
Cat. No. B138708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-aminohex-5-enoic acid
CAS74046-07-4
Synonyms(4S)-4-Amino-5-hexenoic Acid;  (+)-γ-Vinyl GABA;  (S)-4-Amino-5-hexenoic Acid;  4(S)-Amino-5-hexenoic Acid;  RMI 71890;  S-(+)-Vigabatrin; 
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=CC(CCC(=O)O)N
InChIInChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
InChIKeyPJDFLNIOAUIZSL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Aminohex-5-enoic Acid (CAS 74046-07-4) – The Pharmacologically Active Vigabatrin Enantiomer for GABA-AT Research


(S)-4-Aminohex-5-enoic acid, also known as (S)-vigabatrin or S(+)-γ-vinyl GABA, is a chiral, mechanism-based irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). It is the enantiomerically pure, pharmacologically active form of the antiepileptic drug vigabatrin, distinct from the racemic (R,S) mixture used clinically [1]. The compound features a terminal vinyl group that undergoes enzyme-catalyzed activation, leading to covalent modification of the GABA-AT active site and consequent elevation of brain GABA levels [2]. With a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16, it is supplied as a research-grade solid with typical HPLC purities of 95–99% .

Why Racemic or Alternative GABA-AT Inhibitors Cannot Substitute for (S)-4-Aminohex-5-enoic Acid in Research


The pharmacological activity of vigabatrin resides exclusively in the (S)-enantiomer; the (R)-enantiomer is biochemically inactive against GABA-AT yet contributes disproportionately to systemic exposure and tissue accumulation [1]. Using the racemate introduces pharmacokinetic variability because the (R)-enantiomer achieves approximately 1.5- to 2-fold higher plasma Cmax and AUC than the active (S)-form, and the (R)-enantiomer is excreted to a greater extent (65% urinary recovery vs. 49% for the (S)-form) [2]. Furthermore, the (S)-enantiomer preferentially accumulates in retina and visual cortex at S/R ratios of 5.5–18, linking the inactive enantiomer burden to potential confounding off-target effects [3]. Alternative GABA-AT inhibitors such as gabaculine, though more potent in vitro, possess an unacceptably narrow therapeutic index (LD50 = 86 mg/kg) that precludes their use in most in vivo paradigms [4]. Consequently, procurement of the enantiomerically pure (S)-compound is essential for experiments where pharmacological activity must be cleanly attributed to a single molecular species without the confounding influence of the inactive distomer.

Head-to-Head Quantitative Differentiation Evidence for (S)-4-Aminohex-5-enoic Acid vs. Closest Comparators


Enantioselective GABA-AT Inhibition: (S)-Vigabatrin Active, (R)-Vigabatrin Pharmacologically Inert

Only the (S)-enantiomer of 4-aminohex-5-enoic acid inactivates GABA transaminase; the (R)-enantiomer shows no detectable inhibition of the enzyme [1]. BindingDB records an IC50 of 39.7 µM for (S)-vigabatrin against mouse brain GABA-AT, whereas the (R)-enantiomer is consistently reported as inactive in the same assay systems [2]. This absolute stereochemical requirement for activity means that the racemic mixture delivers only half the molar concentration of active inhibitor, with the (R)-enantiomer serving as an inert chemical load.

GABA-AT inhibition Enantioselectivity Mechanism-based inactivation

In Vivo Antiepileptic Efficacy and Toxicity: (S)-Vigabatrin Superior to Racemic Vigabatrin in Rat Model

In a kainic acid-induced epileptic rat model, (S)-vigabatrin (S-VGB) exhibited stronger antiepileptic and neuroprotective effects with lower overall toxicity compared to racemic vigabatrin (VGB raceme) [1]. The study assessed seizure latency, seizure frequency, and sensory-motor-cognitive deficits, alongside acute toxicity (LD50 determination) and retinal damage evaluation. S-VGB demonstrated the highest antiepileptic efficacy and the lowest toxicity among the three forms tested (S-VGB, R-VGB, VGB raceme) [1].

Antiepileptic efficacy Neuroprotection Toxicity profiling

Pharmacokinetic Differentiation: Lower Systemic Burden of Inactive Enantiomer with Pure (S)-Vigabatrin

In healthy volunteers, after oral administration of racemic vigabatrin (1500 mg), the Cmax of the inactive (R)-enantiomer was approximately twice that of the active (S)-enantiomer (S/R ratio ≈ 0.5), and the (R)-enantiomer showed higher urinary recovery (65% vs. 49% for the (S)-form) [1]. In epileptic children, the mean Cmax values confirmed significantly higher (R)-enantiomer exposure: (R)-Cmax 21–41.3 mg/L vs. (S)-Cmax 13.9–23.8 mg/L, with (R)-AUC 106–147 mg/L·h vs. (S)-AUC 90.9–117 mg/L·h [2]. Importantly, administration of pure (S)-vigabatrin (750 mg) produced plasma concentrations bioequivalent to the (S)-enantiomer fraction from a 1500 mg racemic dose, with no chiral inversion detected, confirming that the (R)-enantiomer does not influence (S)-enantiomer pharmacokinetics [1].

Pharmacokinetics Enantiomer disposition Bioequivalence

Therapeutic Index Advantage Over Gabaculine: (S)-Vigabatrin Offers Wider Safety Margin for In Vivo GABAergic Studies

Gabaculine, a naturally occurring conformationally restricted GABA analogue, is a far more potent GABA-AT inhibitor than vigabatrin in vitro (IC50 = 0.0018 mM vs. 0.35 mM, a ~194-fold difference in rat brain assays) [1]. However, this potency translates into severe toxicity in vivo: gabaculine has an LD50 of 86 mg/kg and an ED50 of 35 mg/kg in rodent models, yielding a therapeutic index of only ~2.5 [2]. In contrast, vigabatrin (racemate) has an oral LD50 of approximately 3000 mg/kg in rats , and the enantiopure (S)-form exhibits even lower toxicity than the racemate [3]. This fundamental safety difference makes gabaculine unsuitable for chronic or behavioral studies, whereas (S)-vigabatrin remains the standard tool compound for sustained GABA elevation paradigms.

Therapeutic index GABA-AT inhibitor Safety pharmacology

Retinal Partitioning Profile: (S)-Vigabatrin Enables Study of Enantiomer-Selective Tissue Accumulation Mechanisms

In mice receiving continuous subcutaneous infusion of racemic vigabatrin (35–140 mg/kg/day for 12 days), the (S)-enantiomer preferentially accumulated in the eye with an S/R ratio of 5.5 ± 0.2, significantly higher than in brain (S/R = 1.5), liver (2.9), prefrontal cortex (3.6), or plasma (0.74) [1]. An independent study confirmed that (S)-(+)-VGB accumulates in mouse retina at ~14-fold over baseline, with S/R partitioning reaching ~18:1 in retinal tissue, suggesting the involvement of a stereospecific transporter [2]. The pure (S)-enantiomer is therefore essential for dissecting the molecular basis of vigabatrin-associated retinal toxicity and for screening strategies to mitigate this adverse effect without abolishing GABA-AT inhibition.

Retinal toxicity Tissue distribution Stereospecific transport

High-Value Application Scenarios for (S)-4-Aminohex-5-enoic Acid Based on Differentiated Evidence


Enantioselective GABA-AT Inactivation Studies Requiring Unambiguous Pharmacological Attribution

In mechanistic enzymology or neurochemical studies where GABA-AT inactivation must be unequivocally assigned to a single molecular entity, (S)-4-aminohex-5-enoic acid is mandatory. The (R)-enantiomer is inactive against GABA-AT [1]; thus, racemic vigabatrin introduces a 50% inert chemical load that complicates dose-response interpretation. The enantiopure (S)-form ensures that every molecule administered contributes to enzyme inactivation, enabling precise correlation between inhibitor concentration and GABA elevation [2].

In Vivo Epilepsy and Neuroprotection Models Requiring a Favorable Therapeutic Window

For chronic dosing paradigms in rodent epilepsy or neurodegeneration models, the pure (S)-enantiomer provides superior antiepileptic efficacy and lower toxicity compared to the racemate, as demonstrated in kainic acid-induced seizure models [1]. Unlike gabaculine, which has a therapeutic index of ~2.5 (LD50/ED50), (S)-vigabatrin enables sustained GABAergic modulation over extended periods without dose-limiting toxicity [2]. This makes it the preferred tool for studies exploring GABA's role in epileptogenesis, neuroprotection, and synaptic plasticity.

Retinal Toxicity and Stereospecific Transporter Research

The pronounced stereoselective accumulation of (S)-vigabatrin in retinal tissue (S/R ratio ≈ 18, (S)-partition coefficient 5.8 vs. 0.34 for (R)) [1] necessitates the use of enantiopure material for investigating the molecular identity of the putative stereospecific transporter. Studies seeking to uncouple GABA-AT inhibition from ocular toxicity through structural modification or co-administration strategies require the pure (S)-enantiomer as both the reference inhibitor and the substrate for transporter screening assays [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of GABA-AT Inactivators

When establishing PK/PD relationships for GABA-AT inactivation, the pure (S)-enantiomer eliminates the confounding pharmacokinetic contribution of the (R)-distomer, which exhibits 1.5–2× higher plasma exposure and different elimination kinetics [1]. Administration of pure (S)-vigabatrin (750 mg) achieves bioequivalent (S)-exposure to 1500 mg racemate in humans, with no chiral inversion, enabling dose reduction and cleaner PK modeling [2]. This is critical for translational research aimed at optimizing vigabatrin dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-aminohex-5-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.